molecular formula C13H24N2O3 B2474357 tert-Butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate CAS No. 2126160-53-8

tert-Butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate

Cat. No.: B2474357
CAS No.: 2126160-53-8
M. Wt: 256.346
InChI Key: OVMRGMYOWMSDOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate is a chemically synthesized piperidine derivative designed for use in pharmaceutical research and development. This compound serves as a versatile and crucial building block in organic synthesis. Its molecular structure incorporates two protected functional groups: the tert-butyloxycarbonyl (Boc) group, a common amine protecting group that enhances stability and solubility during synthetic sequences, and a dimethylcarbamoyl group, which can influence the molecule's pharmacokinetic properties. The primary research application of this compound is as an advanced intermediate in the construction of more complex bioactive molecules. Its structure makes it particularly valuable for exploring structure-activity relationships (SAR) in medicinal chemistry, especially in the development of potential therapeutics targeting the central nervous system. Researchers utilize this building block to create combinatorial libraries for high-throughput screening or to incorporate the piperidine scaffold into candidate compounds. The piperidine ring is a privileged structure found in numerous approved drugs and bioactive molecules. This product is intended for use by trained chemists in a controlled laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tert-butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-13(2,3)18-12(17)10-7-6-9(8-14-10)11(16)15(4)5/h9-10,14H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVMRGMYOWMSDOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCC(CN1)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and dimethylcarbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

tert-Butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Biological Activities

The compound has been studied for its various biological activities, which include:

1. Kinase Inhibition

  • Mechanism : Research indicates that tert-butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate acts as an inhibitor of specific kinases involved in cancer pathways. Inhibiting these kinases can disrupt cellular signaling that promotes tumor growth and metastasis.
  • Case Study : A study demonstrated that derivatives of this compound showed significant inhibitory activity against the ERK5 kinase, which plays a crucial role in cancer cell proliferation and survival. The IC₅₀ values for these derivatives were reported to be in the nanomolar range, indicating potent activity against this target .

2. Modulation of Cell Proliferation and Apoptosis

  • Role in Cancer Therapy : The compound's ability to modulate pathways regulating cell proliferation and apoptosis makes it a candidate for further investigation in cancer therapeutics. By influencing these pathways, it may help in reducing tumor growth or promoting apoptosis in cancer cells.
  • Research Findings : In vitro studies have shown that treatment with this compound leads to reduced viability in various cancer cell lines, suggesting its potential as an anticancer agent .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential:

ParameterValue
Clearance (mL/min/kg)Variable
Half-life (min)Variable
Oral Bioavailability (%)Low to Moderate

Studies have indicated that modifications to the piperidine structure can significantly influence the metabolic stability and bioavailability of the compound. Some analogs have demonstrated prolonged half-lives and low clearance rates, suggesting potential for sustained therapeutic effects .

ERK5 Inhibition

A focused study on ERK5 inhibitors highlighted that certain piperidine derivatives exhibit significant inhibitory activity against ERK5, impacting critical cellular processes such as migration and invasion. The study provided detailed IC₅₀ values for several derivatives, establishing a correlation between structural modifications and biological activity .

Pharmacokinetic Evaluation

Pharmacokinetic evaluations of related compounds have shown that structural variations can lead to different clearance rates and half-lives. For instance, some derivatives demonstrated low clearance with prolonged half-lives, indicating their potential for effective dosing regimens .

Mechanism of Action

The mechanism of action of tert-Butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations in Piperidine/Cyclohexane Derivatives

Compound Name Core Structure Position 2 Position 5 Key Features Reference
tert-Butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate Piperidine tert-butyl carboxylate dimethylcarbamoyl Nitrogen-containing ring; dual polar groups Target
tert-Butyl N-((1R,2S,5S)-5-(dimethylcarbamoyl)cyclohexyl)carbamate Cyclohexane tert-butyl carbamate dimethylcarbamoyl Non-aromatic cyclohexane core; stereospecific (1R,2S,5S)
tert-Butyl (6-chloro-5-pivalamidopyridin-2-yl)methylcarbamate Pyridine tert-butyl carbamate (via methyl linker) 5-pivalamido, 6-chloro Aromatic pyridine ring; halogen and bulky pivalamido substituents

Key Observations :

  • Core Ring Differences : The target compound’s piperidine ring introduces basicity and conformational flexibility compared to the cyclohexane derivative in or the aromatic pyridine in .
  • Functional Group Positioning : The dimethylcarbamoyl group at position 5 is conserved in the cyclohexane analog , but pyridine derivatives prioritize halogenation (e.g., chloro) and bulkier substituents (e.g., pivalamido) .

Piperidine Carboxylate Analogs (Similarity Index-Based Comparison)

From , compounds with high structural similarity to the target include:

CAS No. Compound Name Similarity Index Key Structural Differences
1217536-28-1 tert-Butyl 3-((R)-2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)piperidine-1-carboxylate 0.84 Carbamate at position 1; branched methoxy-oxo propyl chain at position 3
1427462-61-0 trans-benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate 0.82 Benzyl ester at position 2; trans-configuration of benzyloxyamino group at position 5
1401540-62-2 Cis-benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate 0.82 Cis-configuration of benzyloxyamino group at position 5

Key Observations :

  • Ester vs. Carbamate : The target’s tert-butyl carboxylate contrasts with benzyl esters in , which may alter hydrolysis rates and solubility.

Biological Activity

tert-Butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities, particularly in the context of enzyme inhibition and cellular processes. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by a piperidine ring substituted with a tert-butyl group and a dimethylcarbamoyl moiety. Its molecular formula is C13H22N2O3C_{13}H_{22}N_2O_3, and it has a molecular weight of 250.33 g/mol. The presence of these functional groups suggests potential interactions with biological macromolecules, which can lead to various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an inhibitor or modulator, leading to alterations in signaling pathways and cellular responses. The precise mechanism depends on the target proteins involved, which can include:

  • Enzyme Inhibition : The compound may inhibit enzymes that are crucial for metabolic pathways.
  • Receptor Modulation : It could interact with receptors influencing cellular signaling cascades.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may have pro-apoptotic effects, potentially making it useful in cancer therapy. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving microtubule disruption and autophagy inhibition .
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in disease processes, though detailed studies are required to elucidate the full spectrum of its inhibitory effects .
  • Cellular Effects : Investigations into its effects on cellular processes reveal that it can alter cell cycle progression and promote cell death in malignant cells .

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Anticancer Activity : In vitro experiments demonstrated that the compound induced apoptosis in colon cancer cells through the activation of caspase pathways .
  • Enzymatic Assays : Enzyme inhibition assays showed that this compound effectively inhibited specific targets, contributing to its potential as a therapeutic agent .

Summary of Key Research Findings

Study FocusFindingsReference
Anticancer ActivityInduced apoptosis in colon cancer cells
Enzyme InhibitionInhibited specific metabolic enzymes
Cellular EffectsAltered cell cycle progression in malignant cells

Future Directions

The ongoing research into this compound highlights its potential as a therapeutic agent. Future studies should focus on:

  • Mechanistic Studies : Further elucidation of the molecular mechanisms by which this compound exerts its biological effects.
  • In Vivo Studies : Evaluation of the compound's efficacy and safety in animal models to assess its therapeutic potential.
  • Structure-Activity Relationship (SAR) Analysis : Investigation into modifications of the compound's structure to enhance its potency and selectivity for target enzymes or receptors.

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing tert-butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate?

  • Methodological Answer : The compound can be synthesized via multi-step routes involving carbamate formation and piperidine functionalization. A typical approach includes:

  • Step 1 : Protection of the piperidine nitrogen using tert-butyloxycarbonyl (Boc) groups under anhydrous conditions.
  • Step 2 : Introduction of the dimethylcarbamoyl moiety via coupling reactions (e.g., using carbodiimide-based reagents like EDC/HOBt).
  • Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) and characterization by NMR and HPLC .
    • Key Considerations : Monitor reaction progress using TLC and optimize catalyst systems (e.g., Pd catalysts for cross-coupling steps) to improve yields .

Q. Which analytical techniques are suitable for structural characterization?

  • Methodological Answer :

  • X-ray Crystallography : Use SHELXL for refinement of single-crystal data to resolve stereochemistry and confirm bond angles/distances .
  • NMR Spectroscopy : Employ 1^1H and 13^{13}C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to verify substituent placement and purity.
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular weight confirmation .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Conduct reactions in fume hoods due to potential inhalation hazards (Category 4 acute toxicity per CLP regulations) .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can reaction yields be optimized in large-scale synthesis?

  • Methodological Answer :

  • Catalyst Optimization : Screen Pd-based catalysts (e.g., Pd₂(dba)₃) with ligands like BINAP to enhance coupling efficiency .
  • Solvent Selection : Use toluene or THF for improved solubility of intermediates.
  • Temperature Control : Maintain 100°C for cross-coupling steps to balance reactivity and side-product formation .
    • Data Analysis : Track yield improvements via HPLC area-percent analysis and kinetic studies .

Q. What computational strategies predict the compound’s biological interactions?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs.
  • QM/MM Simulations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in biological systems .
    • Validation : Cross-reference docking results with experimental binding assays (e.g., SPR or ITC) .

Q. How are crystallographic data contradictions resolved during refinement?

  • Methodological Answer :

  • Data Collection : Ensure high-resolution (<1.0 Å) datasets to minimize errors.
  • Software Tools : Use SHELXL for iterative refinement, adjusting thermal parameters and occupancy factors for disordered atoms .
  • Validation : Apply R-free values and check against the Cambridge Structural Database for geometric outliers .

Q. What strategies mitigate genotoxicity risks in preclinical studies?

  • Methodological Answer :

  • Ames Test : Assess mutagenicity using Salmonella typhimurium strains TA98 and TA100 .
  • In Vitro Micronucleus Assay : Evaluate chromosomal damage in human lymphocyte cultures .
  • Structure-Activity Relationships (SAR) : Modify the dimethylcarbamoyl group to reduce electrophilic reactivity .

Methodological Tables

Table 1 : Key Synthetic Parameters for this compound

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Boc ProtectionBoc₂O, DMAP, CH₂Cl₂85>95%
CarbamoylationEDC, HOBt, DMF7298%
DeprotectionTFA/CH₂Cl₂ (1:1)9099%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.